9-Methyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline
Description
Chemical Structure and Synthesis 9-Methyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline (CAS: 302604-98-4) is a heterocyclic compound with the molecular formula C₉H₈N₄O and a molecular weight of 188.19 g/mol . Its structure features a partially saturated oxadiazole ring fused to a cinnoline system, with a methyl group at the 9-position. The compound is synthesized via dehydrogenation reactions of precursors such as tetrahydropyrrolo[2,3-e]-2,1,3-benzoxadiazole 6-oxides using hydrazine hydrate, followed by oxidation with tetrachlorobenzoquinone .
Physical Properties
Predicted physicochemical properties include a density of 1.363 g/cm³, melting point of 143°C, and boiling point of 430.9°C . These values are derived from computational models and may vary experimentally.
Properties
IUPAC Name |
9-methyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c1-5-4-10-11-6-2-3-7-9(8(5)6)13-14-12-7/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAFBLUOMVLSBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NC2=C1C3=NON=C3CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345464 | |
| Record name | 9-Methyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302604-98-4 | |
| Record name | 9-Methyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with methylhydrazine, followed by cyclization with an appropriate oxidizing agent. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound can be scaled up using similar synthetic routes but with optimizations for large-scale synthesis. This may involve the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The oxadiazole ring exhibits susceptibility to nucleophilic attack due to its electron-withdrawing nitrogen atoms. In reactions with hydrazine hydrate, the oxadiazole moiety undergoes ring-opening to form intermediates that re-cyclize into fused pyridazine derivatives (Scheme 1). For example:
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Reaction with hydrazine hydrate at 140°C for 3–4 hours yields 6-amino-4-oxo-2,5-diphenyl-4,5-dihydro-2H-1,2,3-triazolo[1,5-a]pyrazinium-5-olate (86% yield) .
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Substitution at the oxadiazole nitrogen with aryl thiols produces methyl-2-cyano-2-(2-arylthio-4,5-dimethyl-3,6-dioxocyclohexa-1,4-dienyl)acetates .
Key Conditions :
| Reagent | Temperature | Solvent | Product Yield |
|---|---|---|---|
| Hydrazine hydrate | 140°C | Ethanol | 86% |
| Aryl thiols | Reflux | Ethanol | 71–80% |
Cycloaddition and Ring-Opening Reactions
The compound participates in [3+2] cycloadditions with nitrostyrenes under visible-light catalysis (30 W LED). This method avoids metal catalysts and achieves high regioselectivity:
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Reaction with 4-nitrostyrene in ethanol and piperidine yields polyfunctional cinnoline derivatives (e.g., 5a–t ) with up to 95% yield .
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Ring-opening via acid or base treatment generates intermediates for further functionalization, such as dialdehydes or diacylhydrazides .
Mechanistic Pathway :
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Light-induced activation : Formation of a diradical intermediate.
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Nucleophilic attack : Piperidine facilitates deprotonation and cyclization.
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Aromatization : Loss of ethanol or water to stabilize the fused cinnoline-oxadiazole system .
Oxidation and Reduction
The 4,5-dihydrocinnoline segment undergoes dehydrogenation to form aromatic cinnolines:
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Treatment with NaNO₂/HCl oxidizes the dihydro moiety, yielding fully conjugated cinnoline derivatives (e.g., 3,5-dihydro-4H-1,2,3-triazolo[4,5-d]pyridazin-4-one , 91% yield) .
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Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole ring to a diamine, though this reaction is less explored for methyl-substituted analogs .
Functionalization of the Methyl Group
The 9-methyl group undergoes halogenation or oxidation under controlled conditions:
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Bromination : Using POBr₃ in DMF introduces bromine at the methyl position, enabling Suzuki-Miyaura couplings with aryl boronic acids .
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Oxidation : KMnO₄/H₂SO₄ converts the methyl group to a carboxylic acid, enhancing water solubility for pharmacological applications .
Example Reaction :
Comparative Reactivity with Analogues
The methyl group at position 9 sterically hinders electrophilic substitution at adjacent positions, directing reactivity toward the oxadiazole ring (Table 1).
Table 1 : Reactivity comparison with non-methylated analogs
| Compound | Electrophilic Substitution Site | Preferred Reaction |
|---|---|---|
| 4,5-Dihydro oxadiazolo... | C-7 and C-8 | Nitration, sulfonation |
| 9-Methyl derivative | Oxadiazole N-2 | Nucleophilic substitution |
Scientific Research Applications
Chemistry
9-Methyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions makes it valuable for developing new materials and specialty chemicals.
- Reactions Involved :
- Oxidation : Can be oxidized to form various oxadiazole derivatives.
- Reduction : Reduction reactions can yield dihydro derivatives.
- Substitution Reactions : Electrophilic and nucleophilic substitutions can occur on the aromatic ring.
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate, Hydrogen peroxide | Reflux |
| Reduction | Sodium borohydride, Lithium aluminum hydride | Room temperature |
| Substitution | Halogens, Alkylating agents | Reflux or room temperature |
Biological Applications
Research is ongoing into the biological activities of this compound, particularly its potential antimicrobial and anticancer properties. Studies suggest that it may interact with specific molecular targets and pathways.
- Mechanism of Action :
- It may inhibit enzymes involved in cell proliferation.
- Potential modulation of biological processes through receptor interactions.
Medical Applications
The compound is being investigated for its therapeutic potential in treating various diseases. Preliminary studies indicate promising results in anticancer research.
- Case Study Insights :
- Initial in vitro studies have shown that derivatives of this compound can inhibit cancer cell growth.
- Further research is needed to explore its efficacy and safety in clinical settings.
Industrial Applications
In the industrial sector, this compound is utilized as a precursor for synthesizing specialty chemicals and materials. Its unique properties make it suitable for developing innovative products in various chemical industries.
Mechanism of Action
The mechanism of action of 9-Methyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4,5-Dihydro vs. Fully Aromatic Derivatives
| Property | 9-Methyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline | 9-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline (Dehydrogenated) |
|---|---|---|
| Molecular Formula | C₉H₈N₄O | C₉H₆N₄O |
| Molecular Weight | 188.19 g/mol | 186.17 g/mol |
| Saturation | Partially saturated (4,5-dihydro) | Fully aromatic |
| Synthesis | Dehydrogenation of tetrahydropyrrolo derivatives | Oxidation of dihydro precursors |
| Applications | Intermediate in synthesis | High-energy materials, OLEDs |
The dihydro form is less thermodynamically stable but serves as a critical intermediate. Fully aromatic derivatives exhibit enhanced π-conjugation, making them suitable for optoelectronic applications .
Oxadiazolo vs. Thiadiazolo Analogues
Replacing the oxygen atom in the oxadiazole ring with sulfur (thiadiazole) alters electronic properties:
- Electron-Withdrawing Strength : The [1,2,5]oxadiazolo fragment is a stronger electron acceptor than [1,2,5]thiadiazolo, leading to red-shifted absorption in UV-Vis spectra .
- Photophysical Performance : Thiadiazolo derivatives exhibit lower intramolecular charge transfer (ICT) efficiency but higher thermal stability .
Substituent Effects
Bulkier substituents (e.g., phenyl, CF₃) enhance crystal packing density and oxygen balance, critical for high-energy materials .
Materials Science
- OLEDs : D-A-D-type molecules with oxadiazolo acceptors, such as 4,7-di(9H-carbazol-9-yl)-[1,2,5]oxadiazolo[3,4-d]pyridazine, show near-infrared (NIR) fluorescence with quantum yields up to 0.34 .
- Explosives: [1,2,5]Oxadiazolo[3,4-c]cinnoline dioxides exhibit moderate detonation performance (detonation pressure: 25–30 GPa) but superior thermal stability (>200°C) compared to nitroaromatic explosives .
Biological Activity
9-Methyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline is a heterocyclic compound with the molecular formula C9H8N4O and a molecular weight of 188.19 g/mol. This compound is notable for its unique structural features, which include an oxadiazole ring fused to a cinnoline moiety. Its potential biological activities have garnered interest in various fields, including medicinal chemistry and pharmacology.
The synthesis of this compound typically involves the cyclization of 2-aminobenzonitrile with methylhydrazine under specific conditions. Common solvents used in this process include ethanol and acetonitrile, often requiring heating to facilitate cyclization .
Chemical Properties:
- Molecular Formula: C9H8N4O
- Molecular Weight: 188.19 g/mol
- Melting Point: Approximately 155 °C
- Boiling Point: Predicted at 431.3 ± 37.0 °C
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have shown that compounds similar to this compound demonstrate antimicrobial properties. For instance, related oxadiazole derivatives have been tested against various pathogens with moderate efficacy .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Preliminary studies indicate that it may inhibit specific enzymes involved in cell proliferation. This inhibition could lead to reduced tumor growth in vitro and in vivo models .
The mechanism by which this compound exerts its biological effects involves interaction with biological targets such as enzymes and receptors. For example:
- Enzyme Inhibition: The compound may inhibit phosphodiesterase activity or other enzymes critical in signaling pathways related to cancer progression .
- Cellular Pathways: It might modulate pathways associated with cell cycle regulation and apoptosis .
Research Findings and Case Studies
Recent studies have explored the efficacy of this compound in various biological contexts:
Comparison with Similar Compounds
This compound can be compared with other similar compounds to highlight its unique properties:
| Compound | Structure | Biological Activity |
|---|---|---|
| 4,5-Dihydro-9-methyl-1,2,5-oxadiazolo[3,4-f]cinnoline | Similar oxadiazole structure | Moderate antimicrobial activity |
| This compound 3-oxide | Oxidized form of the compound | Potentially enhanced anticancer properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
